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Compound of Interest

Compound Name: 3-Chloropropyl acetate

Cat. No.: B1346975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloropropyl acetate (CAS No. 628-09-1), a key intermediate in organic synthesis. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Chloropropyl acetate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.22 Triplet 2H 6.2
-O-CH₂-CH₂-

CH₂-Cl

3.61 Triplet 2H 6.4
-O-CH₂-CH₂-

CH₂-Cl

2.08 Singlet 3H - CH₃-C(=O)-

2.07 - 2.01 Multiplet 2H -
-O-CH₂-CH₂-

CH₂-Cl

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

170.6 C=O

63.3 -O-CH₂-

41.0 -CH₂-Cl

31.9 -O-CH₂-CH₂-CH₂-Cl

20.9 CH₃-C(=O)-

Table 3: IR Spectroscopic Data (Liquid Film)
Wavenumber (cm⁻¹) Intensity Assignment

2968 Medium C-H Stretch (Alkyl)

1742 Strong C=O Stretch (Ester)

1367 Medium C-H Bend (CH₃)

1238 Strong C-O Stretch (Ester)

1047 Medium C-O Stretch

656 Medium C-Cl Stretch
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Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

136 5 [M]⁺ (³⁵Cl isotope)

138 1.6 [M+2]⁺ (³⁷Cl isotope)

101 30 [M - Cl]⁺

77 100 [CH₂CH₂CH₂Cl]⁺

62 20 [CH₂=CH-O-CH₃]⁺

43 95 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of 3-
Chloropropyl acetate was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with

a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay

of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra were recorded on a spectrometer equipped with a

diamond attenuated total reflectance (ATR) accessory. A drop of neat 3-Chloropropyl acetate
was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400

cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed using a gas chromatograph

coupled to a mass spectrometer (GC-MS). The sample was injected into the GC, and the
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eluent was directly introduced into the ion source of the mass spectrometer. The electron

energy was set at 70 eV. The mass spectrum was scanned over a mass-to-charge ratio (m/z)

range of 40-200.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data presented in this guide.
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Caption: Workflow of Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloropropyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346975#spectroscopic-data-for-3-chloropropyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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